molecular formula C24H26N6O6 B12001995 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12001995
M. Wt: 494.5 g/mol
InChI Key: JYWSFWHTYTZSOQ-MZJWZYIUSA-N
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Description

The compound 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the hydroxyphenyl and methoxyphenoxy groups: These groups are usually introduced through nucleophilic substitution reactions.

    Final assembly: The final step involves the coupling of the intermediate products under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving purine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes or receptors that recognize purine derivatives. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

What sets 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties not seen in other purine derivatives.

Properties

Molecular Formula

C24H26N6O6

Molecular Weight

494.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H26N6O6/c1-14(18-6-4-5-7-19(18)32)27-28-23-25-21-20(22(33)26-24(34)29(21)2)30(23)12-15(31)13-36-17-10-8-16(35-3)9-11-17/h4-11,15,31-32H,12-13H2,1-3H3,(H,25,28)(H,26,33,34)/b27-14+

InChI Key

JYWSFWHTYTZSOQ-MZJWZYIUSA-N

Isomeric SMILES

C/C(=N\NC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C)C4=CC=CC=C4O

Origin of Product

United States

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